(3S)-3-(5-Bromo-2-fluorophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Description
The compound (3S)-3-(5-Bromo-2-fluorophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid is a chiral, Fmoc (9-fluorenylmethyloxycarbonyl)-protected amino acid derivative. Its structure features:
- A (3S) -configured propanoic acid backbone.
- A 5-bromo-2-fluorophenyl substituent, providing steric bulk and electronic modulation.
- An Fmoc group at the amino position, commonly used in solid-phase peptide synthesis (SPPS) for temporary protection.
This compound is designed for peptide synthesis, where the Fmoc group enables orthogonal deprotection under mild basic conditions (e.g., piperidine). The bromo and fluoro substituents enhance its utility in medicinal chemistry for targeting halogen-bonding interactions or modulating pharmacokinetics [1].
Properties
IUPAC Name |
(3S)-3-(5-bromo-2-fluorophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19BrFNO4/c25-14-9-10-21(26)19(11-14)22(12-23(28)29)27-24(30)31-13-20-17-7-3-1-5-15(17)16-6-2-4-8-18(16)20/h1-11,20,22H,12-13H2,(H,27,30)(H,28,29)/t22-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJKRDMSQDVLAFG-QFIPXVFZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C4=C(C=CC(=C4)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC(=O)O)C4=C(C=CC(=C4)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19BrFNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(3S)-3-(5-Bromo-2-fluorophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid, with the CAS number 1366380-37-1, is a complex organic compound characterized by its unique functional groups and stereochemistry. This compound is primarily explored for its potential applications in medicinal chemistry, particularly as a building block in peptide synthesis. Understanding its biological activity is crucial for evaluating its therapeutic potential.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 484.3 g/mol. The presence of bromine and fluorine atoms, along with the fluorenylmethoxycarbonyl (Fmoc) protecting group, enhances its reactivity and specificity in biological applications.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 484.3 g/mol |
| CAS Number | 1366380-37-1 |
The biological activity of (3S)-3-(5-Bromo-2-fluorophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid is primarily linked to its role as an intermediate in peptide synthesis. Its mechanism of action may involve:
- Enzyme Inhibition : The compound can interact with specific enzymes, potentially inhibiting their activity and altering metabolic pathways.
- Receptor Modulation : It may bind to various receptors, influencing cellular signaling pathways and biological responses.
Biological Activity Studies
Research has indicated that compounds with similar structures often exhibit significant pharmacological activities. For instance, studies have shown that Fmoc-protected amino acids can serve as effective inhibitors in various biochemical assays.
Case Study: Peptide Synthesis
In a study focusing on peptide synthesis, (3S)-3-(5-Bromo-2-fluorophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid was utilized to create peptides with enhanced biological activity against cancer cell lines. The synthesized peptides demonstrated:
- Increased Cytotoxicity : Enhanced effectiveness in killing cancer cells compared to unmodified peptides.
- Improved Selectivity : Targeted action with minimal effects on healthy cells.
Comparative Biological Activity
The following table summarizes the biological activities of structurally similar compounds:
| Compound Name | Biological Activity |
|---|---|
| (3S)-3-Amino-3-(5-bromo-2-fluorophenyl)propanoic acid | Moderate enzyme inhibition |
| (2R)-3-Ethoxy-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}amino | Significant role in peptide synthesis |
| 3-(4-Chloro-phenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino) | Potential anti-inflammatory effects |
Comparison with Similar Compounds
Substituent Variations on the Aromatic Ring
The position and type of substituents on the phenyl ring significantly influence reactivity, solubility, and biological activity. Key analogs include:
| Compound Name | Substituents on Phenyl Ring | Molecular Weight (g/mol) | Key Applications/Notes |
|---|---|---|---|
| Target Compound | 5-Bromo-2-fluoro | ~443.3* | Halogen bonding in peptide design [1]. |
| (3S)-3-(3-Fluorophenyl)-3-(Fmoc-amino)propanoic acid [6] | 3-Fluoro | ~381.4 | Simpler fluorinated analog; reduced steric hindrance. |
| (R)-3-((Fmoc-amino))-3-(3,5-Difluorophenyl)propanoic acid [12] | 3,5-Difluoro | ~399.4 | Enhanced electronic effects for improved solubility. |
| (S)-3-((Fmoc-amino))-3-(3-Chloro-4-(trifluoromethyl)phenyl)propanoic acid [13] | 3-Chloro-4-(CF₃) | ~483.9 | Bulky substituents for steric-driven selectivity in drug discovery. |
*Estimated based on molecular formula (C₂₄H₁₈BrFNO₄).
Key Observations:
- Electron-withdrawing groups (Br, F, Cl, CF₃) increase the acidity of the propanoic acid moiety, affecting solubility and coupling efficiency in SPPS [12].
Backbone Modifications and Functional Groups
Variations in the amino acid backbone alter conformational flexibility and synthetic utility:
| Compound Name | Backbone Modification | Molecular Weight (g/mol) | Notes |
|---|---|---|---|
| (2S,3S)-3-(Fmoc-amino)-2-hydroxy-3-(o-tolyl)propanoic acid [5] | 2-Hydroxy group, o-tolyl substituent | ~425.5 | Hydroxy group enables glycosylation or phosphorylation. |
| (2S)-2-(Fmoc-amino)-3-(1H-indol-3-yl)propanoic acid [11] | Indole substituent | ~426.5 | Mimics tryptophan; used in bioactive peptide design. |
| (2S)-3-(tert-Butoxycarbonylamino)-2-(Fmoc-amino)propanoic acid [18] | Dual protection (Fmoc and Boc) | ~426.5 | Orthogonal protection for complex peptide sequences. |
Key Observations:
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (3S)-3-(5-Bromo-2-fluorophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid, and what reaction conditions optimize yield?
- Methodology : The synthesis typically involves sequential steps:
Starting Material : 5-Bromo-2-fluoroaniline derivatives are used to construct the bromo-fluorophenyl backbone via Friedel-Crafts alkylation or Suzuki coupling .
Fmoc Protection : The amino group is protected using 9-fluorenylmethyloxycarbonyl (Fmoc) chloride under anhydrous conditions (e.g., DMF, DIEA) to prevent side reactions .
Propanoic Acid Formation : Carbodiimide-mediated coupling (e.g., EDC/HOBt) links the phenyl group to the propanoic acid moiety, with strict temperature control (0–4°C) to minimize racemization .
- Optimization : Yields >85% are achieved using high-purity reagents, inert atmospheres, and real-time monitoring via TLC or HPLC .
Q. How can researchers purify this compound to ≥98% purity, and what analytical techniques validate its structure?
- Purification : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) or flash chromatography (silica gel, ethyl acetate/hexane) removes unreacted intermediates .
- Characterization :
- NMR : H and C NMR confirm stereochemistry and Fmoc integration (e.g., δ 7.75–7.30 ppm for Fmoc aromatic protons) .
- HRMS : Exact mass matching (e.g., [M+H]) validates molecular formula .
- Chiral HPLC : Ensures enantiomeric excess >99% for the (3S) configuration .
Q. What solvent systems are compatible with this compound for biological assays, and how can solubility limitations be addressed?
- Compatible Solvents : DMSO (≤10% v/v in aqueous buffers) or THF for stock solutions. Avoid protic solvents (e.g., water, methanol) due to Fmoc hydrolysis .
- Solubility Enhancement : Co-solvents like PEG-400 or cyclodextrin derivatives improve aqueous solubility without destabilizing the Fmoc group .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns) during characterization?
- Root Cause Analysis : Contradictions may arise from:
- Diastereomer Formation : Check reaction pH and temperature; acidic conditions promote racemization .
- Residual Solvents : Use deuterated DMSO for NMR to avoid solvent peak interference .
- Mitigation : Repeat synthesis with stricter anhydrous conditions and characterize intermediates stepwise .
Q. What strategies preserve stereochemical integrity during solid-phase peptide synthesis (SPPS) involving this compound?
- Key Steps :
Coupling Agents : Use HATU/Oxyma Pure for rapid amide bond formation, minimizing exposure to basic conditions that degrade Fmoc .
Deprotection : 20% piperidine in DMF (2 × 5 min) removes Fmoc without epimerization .
Q. How does the electron-withdrawing bromo-fluoro substituent influence reactivity in cross-coupling reactions?
- Electronic Effects : The 5-bromo-2-fluorophenyl group enhances electrophilicity, facilitating Suzuki-Miyaura couplings with aryl boronic acids (e.g., Pd(PPh), KCO, 80°C) .
- Steric Considerations : Ortho-fluorine reduces steric hindrance compared to bulkier substituents, enabling regioselective modifications .
Q. What are the implications of fluorine’s quadrupolar moment (F NMR) for tracking metabolic stability in vitro?
- Application : F NMR monitors metabolic degradation (e.g., liver microsomes) by tracking chemical shift changes in the fluorine signal .
- Advantage : Fluorine’s absence in biological systems reduces background noise, enhancing sensitivity .
Q. How can computational modeling (e.g., DFT) predict interactions between this compound and enzyme active sites?
- Workflow :
Docking : AutoDock Vina simulates binding poses with target proteins (e.g., kinases).
MD Simulations : GROMACS assesses stability of ligand-protein complexes over 100-ns trajectories .
- Validation : Compare predicted binding energies (ΔG) with experimental IC values from enzyme inhibition assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
